5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
“5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole nucleus. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not provided in the retrieved papers.Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. This demonstrates the utility of pyrazole derivatives in the synthesis of complex organic compounds (Arbačiauskienė et al., 2011).
Structural and Spectral Studies : Studies involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, focused on combined experimental and theoretical approaches. This included characterization by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are crucial for understanding the structural and electronic properties of pyrazole derivatives (Viveka et al., 2016).
Synthesis of NLO Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity using laser pulses. This suggests potential applications in optical limiting and other photonics technologies (Chandrakantha et al., 2013).
Coordination Polymers and Metal Complexes : The use of pyrazole carboxylic acid derivatives in the creation of coordination polymers and metal complexes has been explored. These studies highlight the versatility of pyrazole derivatives in constructing diverse molecular architectures with potential applications in material science and catalysis (Cheng et al., 2017).
Mechanism of Action
Target of Action
The primary targets of “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” are currently unknown. The compound is a newly synthesized molecule , and its specific targets have not been identified in the literature
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. As a newly synthesized compound , its effects at the molecular and cellular level have not been extensively studied
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be future research directions in exploring the applications of “5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” in various fields of science.
Properties
IUPAC Name |
5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-11-10(12(19)20)7-17-18(11)9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHNIXYVLLOGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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